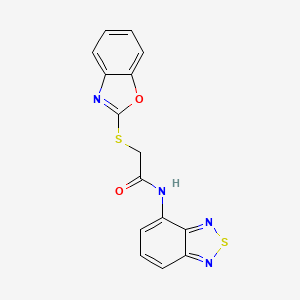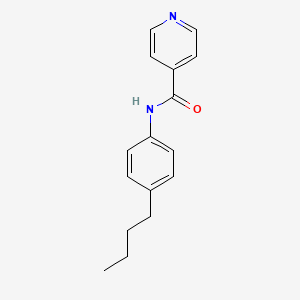
N-(4-butylphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)pyridine-4-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits in various medical conditions. It is a stable gastric pentadecapeptide that is derived from human gastric juice. BPC-157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and enhancing angiogenesis.
Mecanismo De Acción
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which play a key role in tissue healing and regeneration. BPC-157 also appears to modulate the immune system, reducing inflammation and promoting tissue repair.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote tissue healing, reduce inflammation, and enhance angiogenesis. BPC-157 also appears to modulate the immune system, reducing inflammation and promoting tissue repair. Additionally, BPC-157 has been shown to have neuroprotective effects, protecting neurons from damage and promoting nerve regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPC-157 in lab experiments is its stability. BPC-157 is a stable peptide that can be stored for long periods without degradation. Additionally, BPC-157 is relatively easy to synthesize using standard peptide synthesis methods. However, one of the limitations of using BPC-157 in lab experiments is its cost. BPC-157 is an expensive peptide, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on BPC-157. One area of interest is the potential use of BPC-157 in the treatment of inflammatory bowel disease. BPC-157 has been shown to have anti-inflammatory effects in animal models of colitis, suggesting that it may be a promising therapy for this condition. Additionally, BPC-157 has been shown to have neuroprotective effects, making it a potential therapy for traumatic brain injury and spinal cord injury. Further research is needed to fully understand the potential therapeutic benefits of BPC-157 in these and other medical conditions.
Métodos De Síntesis
BPC-157 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. The SPPS method involves assembling the peptide chain on a solid support, while the LPPS method involves assembling the peptide chain in solution. Both methods have been used successfully to produce high-quality BPC-157.
Aplicaciones Científicas De Investigación
BPC-157 has been extensively studied in animal models for its potential therapeutic benefits in various medical conditions. It has been shown to promote tissue healing, reduce inflammation, and enhance angiogenesis. BPC-157 has also been studied for its potential use in the treatment of inflammatory bowel disease, traumatic brain injury, and spinal cord injury.
Propiedades
IUPAC Name |
N-(4-butylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-15(8-6-13)18-16(19)14-9-11-17-12-10-14/h5-12H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZFHDLLRDULMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)
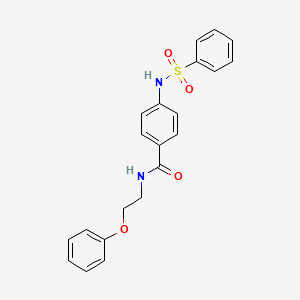
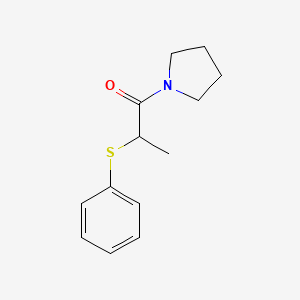
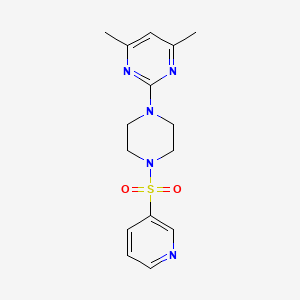
![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)
